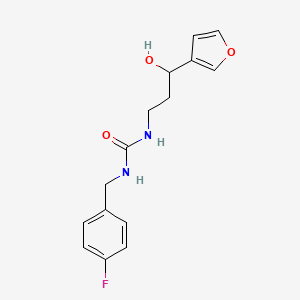

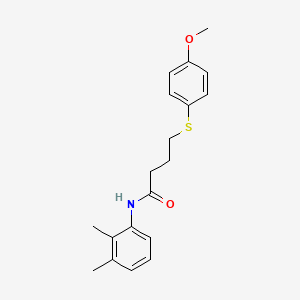

![molecular formula C17H9N3O5S B2856907 N-(1,3-二氧代异吲哚-4-基)-5-硝基苯并[b]噻吩-2-甲酰胺 CAS No. 476309-57-6](/img/structure/B2856907.png)

N-(1,3-二氧代异吲哚-4-基)-5-硝基苯并[b]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a novel phthalimide derivative . Phthalimide derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .

Synthesis Analysis

The compound was synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction mixture was stirred and refluxed for a duration of 5 hours. After cooling, it was poured into 500 mL of ice water when the compound precipitated and was filtered off .Molecular Structure Analysis

The chemical structures of the compounds were elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . Further details about the molecular structure would require more specific data or studies.Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . More detailed information about its reactivity would require additional studies.科学研究应用

抗氧化活性

对含有各种取代基的羧酸衍生物(包括所讨论的化学物质)的研究突出了它们作为有效抗氧化剂的潜力。Tumosienė 等人(2019)的一项研究表明,某些化合物表现出显着的抗氧化活性,甚至超过了抗坏血酸等众所周知的抗氧化剂。

抗利什曼原虫活性

硝基芳香族化合物的合成和表征,包括与 N-(1,3-二氧代异吲哚-4-基)-5-硝基苯并[b]噻吩-2-甲酰胺类似的化合物,已与潜在的抗利什曼原虫活性联系起来。Dias 等人 (2015) 文章 指出,具有电活性硝基的化合物对婴儿利什曼原虫表现出有希望的生物活性。

合成和结构解析

Ukhin 等人 (2010) 文章 等研究重点关注与 N-(1,3-二氧代异吲哚-4-基)-5-硝基苯并[b]噻吩-2-甲酰胺相关的结构化合物的合成,强调了结构和光谱解析在开发新药中的重要性。

抑制细胞粘附

包括苯并[b]噻吩-2-甲酰胺在内的化合物已被研究其在抑制细胞粘附中的作用,这对于治疗各种炎症性疾病至关重要。Boschelli 等人 (1995) 文章 证明了此类化合物在减少中性粒细胞粘附到活化的内皮细胞中的潜力,影响炎症途径。

作用机制

Target of Action

Similar compounds, such as phthalimide derivatives, have been shown to exhibit antitumor effects, immunomodulatory and antiangiogenic properties . Therefore, it’s plausible that this compound may also target cancer cells or related pathways.

Mode of Action

Similar compounds, such as pomalidomide, exhibit antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity when administered alongside low-dose dexamethasone . This suggests that N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide might interact with its targets to induce similar effects.

Biochemical Pathways

Given the potential antitumor and antiangiogenic properties of similar compounds , it’s plausible that this compound may affect pathways related to cell proliferation, angiogenesis, and immune response.

Result of Action

One of the synthesized compounds was found to exhibit effective cytotoxicity against mcf7 cells , suggesting that N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide might have similar effects.

属性

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9N3O5S/c21-15-10-2-1-3-11(14(10)17(23)19-15)18-16(22)13-7-8-6-9(20(24)25)4-5-12(8)26-13/h1-7H,(H,18,22)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHJAVCXENAJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

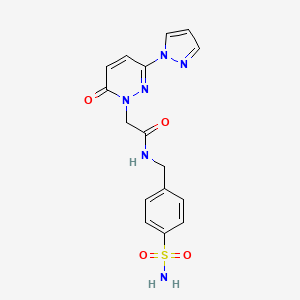

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)

![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)

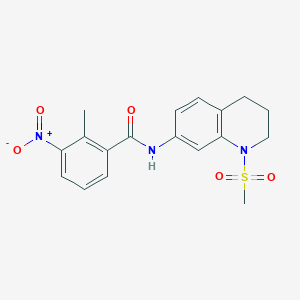

![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)

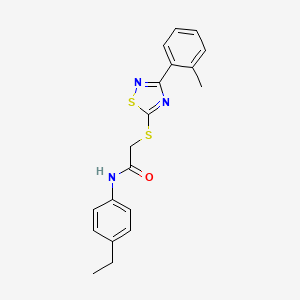

![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856838.png)

![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)

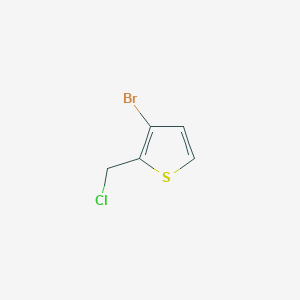

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2856844.png)